molecular formula C18H48Cl2O5Si6 B064685 1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE,TECH-95 CAS No. 163124-51-4

1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE,TECH-95

Cat. No.: B064685
CAS No.: 163124-51-4
M. Wt: 584 g/mol
InChI Key: VYKJFPYUKSYUKT-UHFFFAOYSA-N
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Description

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane is a complex organosilicon compound. It is characterized by the presence of multiple trimethylsilyloxy groups and chloropropyl groups. This compound is primarily used in the field of material science and surface modification due to its unique chemical properties.

Scientific Research Applications

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.

    Biology: It is used in the modification of biomolecules and surfaces for biological applications.

    Medicine: It is used in the development of drug delivery systems and medical devices.

    Industry: It is used in the production of advanced materials such as coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane typically involves the reaction of chloropropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed to form silanol groups.

    Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the trimethylsilyloxy groups.

    Condensation: Catalysts such as acids or bases are used to promote the condensation reactions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are silanol derivatives.

    Condensation: The major products are siloxane polymers.

Mechanism of Action

The mechanism of action of 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane involves the interaction of its functional groups with various molecular targets. The chloropropyl groups can form covalent bonds with nucleophiles, while the trimethylsilyloxy groups can undergo hydrolysis and condensation reactions. These interactions result in the modification of surfaces and the formation of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • (3-Chloropropyl)triethoxysilane
  • (3-Bromopropyl)trimethoxysilane

Uniqueness

3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane is unique due to its multiple trimethylsilyloxy groups, which provide enhanced reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring surface modification and the synthesis of advanced materials.

Properties

IUPAC Name

3-chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H48Cl2O5Si6/c1-26(2,3)21-30(17-13-15-19,22-27(4,5)6)25-31(18-14-16-20,23-28(7,8)9)24-29(10,11)12/h13-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKJFPYUKSYUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H48Cl2O5Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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